molecular formula C23H16INO4 B4863903 3-iodo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

3-iodo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No.: B4863903
M. Wt: 497.3 g/mol
InChI Key: QXGGWKNJHJZKBQ-UHFFFAOYSA-N
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Description

3-iodo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with an iodo group, a methoxy group, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized via the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Methoxylation: The methoxy group is typically introduced via methylation using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).

    Amidation: The final step involves the formation of the benzamide linkage through the reaction of the amine group with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl moiety can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), particularly affecting the carbonyl groups.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Sodium azide (NaN₃) in DMF for azide substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromenyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-iodo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly the iodo group, makes it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates. It is being studied for its potential anti-inflammatory and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. The chromenyl moiety is known for its antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties due to the presence of the chromenyl group.

Mechanism of Action

The mechanism by which 3-iodo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide exerts its effects is primarily through its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes and receptors, potentially inhibiting their activity. The iodo group can also facilitate binding through halogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of benzamide.

    3-iodo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]thiobenzamide: Contains a thiobenzamide group, which may alter its reactivity and biological activity.

Uniqueness

The uniqueness of 3-iodo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the chromenyl moiety, in particular, distinguishes it from many other benzamide derivatives, providing additional sites for chemical modification and potential therapeutic applications.

Properties

IUPAC Name

3-iodo-N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16INO4/c1-28-21-10-9-14(18-12-15-5-2-3-8-20(15)29-23(18)27)13-19(21)25-22(26)16-6-4-7-17(24)11-16/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGGWKNJHJZKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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